Percutaneous Absorption Rate Ranking: Diethylamine Salicylate vs. Salicylic Acid, Butyl Salicylate, and Salicylamide
In a comparative in vivo study using hairless rats, diethylamine salicylate exhibited the lowest percutaneous absorption rate among four salicylic compounds tested under equimolar conditions (0.4 mmol/g in dimethyl isosorbide, non-occluded finite dose application) [1]. The ionic diethylamine salicylate produced larger surface depots and penetrated skin more slowly than the free acid form [1].
| Evidence Dimension | In vivo percutaneous absorption rate ranking |
|---|---|
| Target Compound Data | Lowest absorption rate in series |
| Comparator Or Baseline | ¹⁴C-butyl salicylate (highest) > ¹⁴C-salicylic acid ≥ ¹⁴C-salicylamide > ¹⁴C-diethylamine salicylate (lowest) |
| Quantified Difference | Ranked lowest among four compounds; butyl salicylate completely depleted from surface 3 h post-application, DEAS maintained surface depots |
| Conditions | Hairless rat model, equimolar 0.4 mmol/g in dimethyl isosorbide, non-occluded finite dose, 0.5-24 h measurement period |
Why This Matters
Selecting DEAS over butyl salicylate or free salicylic acid yields prolonged local retention and reduced systemic salicylate burden, critical for chronic topical anti-inflammatory applications where minimizing systemic exposure is a safety priority.
- [1] Simonsen L, et al. In vivo skin penetration of salicylic compounds in hairless rats. Eur J Pharm Sci. 2002;17(1-2):95-104. PMID: 12356424. View Source
